molecular formula C10H19N B2892898 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 21252-46-0

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B2892898
CAS No.: 21252-46-0
M. Wt: 153.269
InChI Key: CBYXIIFIKSBHEY-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine (CAS: 131432-14-9) is a bicyclic amine with a molecular formula of C₁₀H₁₉N and a molar mass of 153.26 g/mol . Its structure features a norbornane skeleton substituted with three methyl groups at the 1, 3, and 3 positions (Figure 1). This compound is synthesized via reactions involving bicyclic intermediates, such as the use of 1,1'-carbonyldiimidazole (CDI) with amines, achieving yields up to 94% . Stereochemically, it exists in the (1R,2R,4S) configuration, which influences its biological interactions and synthetic applications .

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXIIFIKSBHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21252-46-0
Record name 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reaction of camphor with ammonia or amines under specific conditions. For example, the synthesis can be carried out by reacting camphor with ammonia in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at low temperatures to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural differences between 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine and its analogs:

Compound Name Molecular Formula CAS Number Substituent Positions Stereochemistry
This compound C₁₀H₁₉N 131432-14-9 1,3,3 (1R,2R,4S)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine C₁₀H₁₉N 32768-19-7 1,7,7 Mixture of S/R enantiomers
Bicyclo[2.2.1]heptan-2-amine C₇H₁₁N 142344-61-4 None Endo/exo isomers
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine C₁₁H₂₁N 61248-25-7 1,7,7 + N-methyl Racemic (±)

Key Observations :

  • Substituent Position : The 1,3,3- and 1,7,7-trimethyl derivatives differ in methyl group placement, affecting steric hindrance and lipophilicity.
  • Stereochemistry : The 1,3,3-trimethyl variant’s fixed (1R,2R,4S) configuration contrasts with the 1,7,7-trimethyl analog’s stereoisomeric mixture, impacting enzyme inhibition selectivity .
This compound
  • Synthesized via CDI-mediated reactions with amines, yielding ureas (up to 94%) .
  • Used to prepare hydroxamic acids for Alzheimer’s disease research through coupling with esters .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine (Camphanylamine)
  • Produced as a mixture of four stereoisomers (S/R, exo/endo) from L- or D-camphor .
  • Reacts with isocyanates to form ureas with antiviral activity (82% yield) .
Bicyclo[2.2.1]heptan-2-amine
  • Base structure for synthesizing CXCR2 antagonists (e.g., anti-cancer agents) via squaramide coupling .
  • Lower steric bulk enables broader reactivity in urea formation compared to methylated analogs .

Physicochemical Properties

Compound Solubility (Phosphate Buffer) Hydrochloride Salt (CAS) Melting Point/Physical Form
This compound Not reported 131432-14-9 Amorphous solid (derivatives)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine 0.5–1.2 mg/mL 32768-19-7 Hydrochloride: mp 134°C
Bicyclo[2.2.1]heptan-2-amine Low (hydrophobic core) 65481-69-8 Hydrochloride: crystalline

Insights :

  • The 1,7,7-trimethyl variant’s hydrochloride salt exhibits higher solubility, making it preferable for in vitro assays .
  • Derivatives of 1,3,3-trimethylamine are often oily or amorphous, requiring formulation optimization .

Biological Activity

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine (TMBA) is a bicyclic amine that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.24 g/mol
  • CAS Number : 21252-46-0
  • LogP : 2.86 (indicating moderate lipophilicity)

TMBA's structure features a bicyclic framework that influences its interaction with biological targets, particularly neurotransmitter systems.

TMBA is believed to exert its biological effects primarily through interactions with neurotransmitter systems, notably dopamine and norepinephrine pathways. It may act as a stimulant, influencing mood and cognitive functions. The compound has been shown to modulate enzyme activities, potentially inhibiting enzymes involved in metabolic pathways.

Neuropharmacological Effects

Research indicates that TMBA may have neuroprotective properties and could play a role in treating neurodegenerative diseases. Key findings include:

  • Cognitive Enhancement : In studies using transgenic mice (5xFAD model), TMBA restored memory functions comparable to control groups. Behavioral tests such as the Morris Water Maze demonstrated significant improvements in spatial memory retention.
  • Antioxidant Activity : TMBA exhibited notable antioxidant properties in vitro, which may contribute to its neuroprotective effects by reducing oxidative stress associated with neurodegeneration.

Stimulant Properties

Clinical observations suggest that TMBA may exhibit stimulant effects similar to amphetamines, leading to increased alertness and physical performance in animal models.

Case Studies

  • Cognitive Enhancement Study
    • Objective : To evaluate the effect of TMBA on memory functions.
    • Methodology : Transgenic mice were administered TMBA, and cognitive functions were assessed using the Morris Water Maze.
    • Results : TMBA-treated mice showed significant improvements in memory retention compared to control groups.
  • Antioxidant Activity Assessment
    • Objective : To determine the antioxidant capacity of TMBA.
    • Methodology : In vitro assays were conducted to measure oxidative stress levels.
    • Results : TMBA demonstrated significant antioxidant activity, suggesting potential protective effects against neurodegenerative conditions.

Comparison with Similar Compounds

CompoundStructureNotable Properties
This compoundStructureStimulant effects; cognitive enhancement
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amineSimilar bicyclic structureVaries in substitution pattern; different biological activity
N,N-Dimethylbicyclo[2.2.1]heptan-2-amineAltered amine groupPotentially different pharmacological profile

Scientific Research Applications

TMBA is utilized across various scientific fields:

  • Chemistry : Serves as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for enzyme mechanism studies and receptor binding assays.
  • Medicine : Explored as a potential pharmaceutical intermediate for drugs targeting neurological disorders.

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